GsMTx4
Description
Taxonomic Classification of Source Organism (Grammostola spatulata/rosea)
The Chilean rose tarantula, scientifically designated as Grammostola rosea, belongs to a well-defined taxonomic hierarchy that places it within the broader context of arachnid diversity. This species represents one of the most extensively studied tarantulas in both scientific research and the pet trade, contributing significantly to our understanding of spider biology and venom composition. The taxonomic classification of this organism reflects the evolutionary relationships that have shaped spider diversification over geological time scales.
Table 1: Taxonomic Classification of Grammostola rosea
| Taxonomic Rank | Classification |
|---|---|
| Kingdom | Animalia |
| Phylum | Arthropoda |
| Subphylum | Chelicerata |
| Class | Arachnida |
| Order | Araneae |
| Suborder | Opisthothelae |
| Infraorder | Mygalomorphae |
| Family | Theraphosidae |
| Genus | Grammostola |
| Species | Grammostola rosea |
The genus Grammostola encompasses twenty species of South American tarantulas that were first formally described by Eugène Louis Simon in 1892. These medium to large-sized spiders exhibit characteristic brown coloration with pinkish or orangish-red hairs, which accounts for the common name "Chilean rose tarantula". The species demonstrates remarkable adaptability to arid environments, naturally inhabiting the high desert and scrub regions of northern Chile, Bolivia, and Argentina at altitudes ranging from sea level to 1,500 meters.
The geographical distribution of Grammostola rosea spans across multiple South American countries, with populations documented in Chile, Bolivia, and Argentina. This broad distribution reflects the species' ability to adapt to diverse environmental conditions within the continent's arid regions. The natural habitat characteristics have influenced the behavioral and physiological adaptations of these spiders, including their burrow construction patterns and prey capture strategies. Female specimens typically construct deeper burrows reaching up to 40 centimeters in depth, while males tend to establish burrows under vegetation or stones with more superficial structures.
Historical Context of Venom Peptide Discovery and Isolation
The discovery of Grammostola mechanotoxin number four represents a significant milestone in the field of venom research, marking the first identification of a peptide toxin specifically targeting mechanosensitive channels. The initial detection of mechanosensitive channel blocking activity in spider venom occurred in 1996, setting the stage for subsequent isolation and characterization efforts. This discovery emerged from systematic screening approaches designed to identify novel bioactive compounds from natural sources, particularly spider venoms known for their diverse pharmacological properties.
The isolation process for Grammostola mechanotoxin number four involved sophisticated analytical techniques that became available in the late twentieth century. Researchers employed reverse-phase high-performance liquid chromatography to fractionate whole venom from Grammostola spatulata, subsequently testing individual fractions against stretch-activated channels in outside-out patches from adult rat astrocytes. This methodical approach allowed for the precise identification of the bioactive fraction containing the mechanosensitive channel inhibitor, ultimately leading to the successful isolation and purification of the thirty-five amino acid peptide in 2000.
Table 2: Timeline of Grammostola Mechanotoxin Number Four Discovery
| Year | Milestone | Research Achievement |
|---|---|---|
| 1996 | Initial Detection | Blocking effect on mechanosensitive channels identified in spider venom |
| 2000 | Peptide Isolation | Grammostola mechanotoxin number four isolated and characterized from Grammostola spatulata venom |
| 2000 | Sequence Determination | Complete amino acid sequence and structural properties established |
| 2003 | Gene Cloning | Complementary DNA sequence encoding the peptide precursor identified |
The concentration of Grammostola mechanotoxin number four in the source venom was determined to be approximately 2 millimolar, indicating its significant abundance within the overall venom composition. This relatively high concentration suggests an important biological role for the peptide in the spider's predatory or defensive strategies. The screening methodology that led to the peptide's discovery involved testing spider venom fractions against endogenously expressed cation-selective mechanosensitive channels from rat astrocytes, demonstrating the peptide's potent inhibitory effects on these physiologically important ion channels.
The molecular characterization of Grammostola mechanotoxin number four revealed several distinctive features that set it apart from other spider venom peptides. The peptide shares less than fifty percent sequence homology with all other known peptide toxins, with the highest degree of similarity observed among tarantula toxins that target voltage-gated calcium and potassium channels. The inhibitor cystine knot motif, along with specific residues including phenylalanine-4, aspartic acid-13, and leucine-20, represents conserved structural elements found across related tarantula toxins.
Evolutionary Significance of Inhibitor Cystine Knot Motifs in Spider Venoms
The inhibitor cystine knot motif represents one of the most remarkable structural innovations in the evolution of spider venom toxins, providing a versatile scaffold that has been repeatedly elaborated throughout spider evolutionary history. Recent phylogenetic analyses have revealed that all confirmed spider venom inhibitor cystine knot peptides group into a well-supported monophyletic clade, suggesting a common evolutionary origin for this diverse family of toxins. This finding has profound implications for understanding how complex venoms have evolved and diversified across different spider lineages.
The evolutionary significance of the inhibitor cystine knot motif extends beyond its presence in spider venoms, as this structural framework has been identified across diverse taxonomic groups including arachnids, fungi, insects, molluscs, plants, sea anemones, sponges, and even viruses. This widespread distribution suggests that the inhibitor cystine knot represents a particularly successful structural solution for creating stable, bioactive peptides. The motif's exceptional resistance to chemicals, heat, and proteases makes it an ideal foundation for developing toxins that must remain functional under the harsh conditions encountered during venom storage and deployment.
Table 3: Structural Features of Inhibitor Cystine Knot Motifs
| Structural Component | Characteristics | Functional Significance |
|---|---|---|
| Cystine Knot | Ring formed by two disulfide bonds with third disulfide piercing the ring | Provides exceptional structural stability |
| Beta-Sheet | Antiparallel arrangement typically comprising two strands | Contributes to overall fold stability |
| Disulfide Bonds | Three intramolecular covalent bonds between cysteine residues | Confers resistance to denaturation |
| Hydrophobic Face | Large nonpolar surface region | Enables membrane interactions |
| Charged Residues | Multiple lysine residues creating positive charge | Facilitates electrostatic interactions |
The evolutionary pathway leading to the diversification of inhibitor cystine knot toxins in spider venoms appears to involve multiple rounds of gene duplication followed by periods of rapid diversification and adaptive evolution. Structural venomics approaches have revealed that the extraordinary pharmacological diversity of spider venoms, representing one of the most complex chemical arsenals in the natural world, is largely conferred by panels of structurally related disulfide-rich peptides that all evolved from an ancestral inhibitor cystine knot toxin. This evolutionary strategy has enabled spiders to generate remarkable functional diversity while maintaining the structural integrity provided by the underlying cystine knot framework.
Recent comprehensive analyses of spider venom composition have identified seventy-eight novel spider toxin superfamilies, strongly suggesting a deep-rooted origin of disulfide-rich peptide spider venom toxin superfamilies from a single ancestral scaffold termed "Adi Shakti". This primordial inhibitor cystine knot structure is hypothesized to have existed approximately 375 million years ago in the last common ancestor of modern spiders. The identification of this ancient evolutionary origin provides crucial insights into the mechanisms underlying venom complexity and the factors driving the diversification of bioactive peptides.
Properties
Molecular Formula |
C185H273N49O45S6 |
|---|---|
Molecular Weight |
4095.86 |
SMILES |
CC(CC(N=C(O)C(N=C(O)C1CCCN12)CCCCN)C(O)=NC(C(O)=NC(/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(/C(O)=N/C(C(O)=N)CC3=CC=CC=C3)CO)CC4=CC=CC=C4)CC(O)=N)CSSCC(N=C(O)C(N=C(O)C(N=C(O)C(N=C(O)C(N=C(O)C5CCCN |
Appearance |
White lyophilized solidPurity rate: > 97 %AA sequence: Gly-Cys2-Leu-Glu-Phe-Trp-Trp-Lys-Cys9-Asn-Pro-Asn-Asp-Asp-Lys-Cys16-Cys17-Arg-Pro-Lys-Leu-Lys-Cys23-Ser-Lys-Leu-Phe-Lys-Leu-Cys30-Asn-Phe-Ser-Phe-NH2Disulfide bonds: Cys2-Cys17, Cys9-Cys23 and Cys16-Cys30Length (AA): 34 |
Origin of Product |
United States |
Scientific Research Applications
Key Applications
-
Cardiovascular Research
- Inhibition of Cardiac Fibrillation : GsMTx4 has been shown to suppress stretch-induced cardiac fibrillation, indicating its potential as a therapeutic agent for arrhythmias. Studies have demonstrated that it decreases the open probability of stretch-activated BK channels during membrane stretch, thus providing a protective effect against mechanical stress in cardiac tissues .
- Reperfusion Injury : Research indicates that this compound can reduce ischemia-reperfusion injury in cardiac models. The D-form of this compound has been shown to significantly decrease infarct sizes in animal studies, suggesting its potential utility in clinical settings for patients at risk of myocardial infarction .
-
Muscle Physiology
- Muscle Protection : this compound exhibits protective effects on muscle tissues by modulating MSC activity. In studies involving dystrophic skeletal muscle and normal cardiomyocytes, this compound has been shown to inhibit detrimental cationic MSCs while enhancing repolarizing K+ selective channels, contributing to muscle cell stability and function .
- Mechanotransduction Studies : The peptide serves as an important tool for investigating the physiological roles of MSCs in muscle cells. By selectively inhibiting these channels, researchers can better understand their contributions to muscle contraction and signaling pathways involved in mechanotransduction .
- Neurological Applications
Case Studies
Chemical Reactions Analysis
Interaction with Mechanosensitive Channels
GsMTx4 inhibits mechanosensitive channels (MSCs) such as TRPC1, TRPC6, and Piezo channels . It has been shown to inhibit stretch-activated cation channels in various cell types, including astrocytes, cardiac cells, and smooth and skeletal muscle cells . this compound has also been found to inhibit TACAN, a mechanosensitive ion channel involved in pain response .
Effects on Membrane Tension and Binding
This compound's activity is linked to its ability to modify membrane tension . The peptide has six lysine residues that are proposed to affect membrane binding . Studies using lysine-to-glutamate substitutions have shown that some analogs have reduced efficacy compared to the wild-type peptide . Molecular dynamics simulations suggest that this compound resides at the membrane surface, stabilized by lysine residues, and occupies a small area in unstressed membranes . Under tension, the peptide penetrates deeper, acting as an area reservoir and relaxing the outer monolayer .
Modulation of Channel Gating
This compound acts as a gating modifier on MS channels . It can reverse the effects of membrane stretch, suggesting it interferes with the mechano-gating of the channel . Electrophysiological studies indicate that this compound decreases the open probability (
) of SAKcaC in a time-dependent manner . The peptide's action is voltage-dependent, with higher concentrations required for complete inhibition at depolarized voltages .
Effects on Gating Kinetics
This compound affects the gating kinetics of mechanosensitive channels . Application of this compound extracellularly results in the channel opening less frequently and showing dose-dependent decreases in channel flickering . this compound significantly abbreviates the open-time duration (
) and alters the closed-time distribution .
Impact on Lipid Bilayers
This compound interacts with lipid bilayers, influencing their mechanical properties . It increases the channel activity of gramicidin A (gA) channels and reduces the single-channel current . The peptide likely resides at the bilayer/solution interface, affecting lipid packing adjacent to the channel . Both L- and D-GsMTx4 similarly modulate gA activity, suggesting that the peptide's effects are not stereospecific and involve altering the lipid packing at the bilayer/solution/channel interface .
Comparison with Similar Compounds
Structural Similarities and Functional Divergence
GsMTx4 shares structural homology with other ICK peptides, such as hanatoxin (28% identity) and voltage-sensor toxin X1 (VSTx1; 43.2% identity), but exhibits distinct functional properties:
- GsMTx2 : A paralog with only 11% sequence identity. Despite conserved loops 2 and 3, GsMTx2 lacks MSC-inhibitory activity, suggesting functional divergence despite structural overlap .
- Hanatoxin and VSTx1: These peptides target voltage-gated potassium channels (e.g., Kv2.1) by binding voltage-sensor domains (VSDs).
- This compound’s Functional Loops: Truncated peptides derived from loops 2 and 3 (e.g., Pept01) retain MSC-inhibitory activity, indicating these regions are critical for mechanosensitive modulation .
Selectivity and Promiscuity
This compound is uniquely promiscuous, inhibiting both Na⁺ (e.g., Nav1.6) and K⁺ (e.g., hERG1) channels with low affinity (Table 1). In contrast, GsAFII (another ICK peptide) exhibits higher selectivity but greater variability in channel inhibition .
Table 1: Channel Selectivity of this compound vs. Other Peptides
| Compound | Target Channels | Affinity (Ki) | Promiscuity |
|---|---|---|---|
| This compound | Piezo1, TRPC1/6, Nav1.6, hERG1 | ~250 nM | High |
| VSTx1 | Kv2.1 | <100 nM | Low |
| Hanatoxin | Kv2.1 | <50 nM | Low |
| Aβ peptides | Piezo1 | ~50 nM | Moderate |
| Jedi1/2 | Piezo1 (activators) | ~10 nM | Low |
Mechanism of Action
This compound’s lipid bilayer interaction differentiates it from other ICK toxins:
- This compound : Alters membrane tension to inhibit MSC gating. MD simulations suggest it partitions into the bilayer, creating a concave surface that redistributes lateral pressure .
- VSTx1 and Hanatoxin : Bind directly to VSDs of voltage-gated channels, inducing conformational changes .
- Aβ Peptides : Inhibit Piezo1 via fluid shear stress modulation but exhibit negative cooperativity (Hill coefficient <1), unlike this compound’s reversible, tension-dependent inhibition .
Therapeutic Implications
- Cardioprotection : this compound reduces ischemia-reperfusion injury by blocking stretch-activated channels in cardiomyocytes (0.1–5 μM efficacy) .
- Neuroprotection : Inhibits Piezo1-mediated neuroinflammation (3 μM) and cortical neuronal hyperactivity (92% burst rate reduction) .
- Anti-Inflammatory: Suppresses colitis by modulating Piezo1 in innate lymphoid cells (2.5 μM) . In contrast, Jedi1/2 and Yoda1 (Piezo1 activators) enhance mechanotransduction but lack therapeutic applicability due to pro-inflammatory side effects . Dooku1, a dual agonist/antagonist, is inhibited by this compound, underscoring its role as a pharmacological tool .
Key Research Findings
Preparation Methods
Chemical Synthesis of GsMTx4
The primary preparation method for this compound is solid-phase peptide synthesis (SPPS) , which can be performed manually or using automated synthesizers. The peptide is typically synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry , a widely used approach for assembling peptides with high fidelity.
- Linear Peptide Assembly: The amino acid sequence of this compound is assembled on a resin support, with protective groups applied to side chains to prevent unwanted reactions.
- Protecting Groups for Cysteines: Cysteine residues, critical for disulfide bond formation, are protected with groups such as triphenylmethyl, acetamidomethyl, or 4-methoxybenzyl to facilitate selective disulfide bond formation during folding.
- Segment Condensation: In some protocols, the peptide is synthesized in two segments, which are then joined by Native Chemical Ligation (NCL) , a method that allows efficient coupling of peptide fragments through a chemoselective reaction between a peptide thioester and an N-terminal cysteine of another peptide segment.
Folding and Disulfide Bond Formation
Correct folding of this compound is essential to form the characteristic inhibitory cystine knot (ICK) motif, which involves three disulfide bonds arranged in a specific topology.
- Folding Conditions: Folding is typically performed in buffered solutions containing oxidized and reduced glutathione (e.g., 0.1 M Tris buffer, pH 7.9, with a glutathione redox pair at a 1:10 ratio) to facilitate the formation of native disulfide bonds.
- Folding Environment: Folding may occur in the presence of chaotropic agents like guanidinium hydrochloride to prevent aggregation and promote correct disulfide pairing.
- Purification: After folding, the peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using gradients of acetonitrile and water with trifluoroacetic acid (TFA) as an ion-pairing agent. Purity and identity are confirmed by mass spectrometry (e.g., MALDI-TOF).
Analytical Characterization
- Circular Dichroism (CD) Spectroscopy: CD is used to verify the secondary structure of the folded peptide, confirming the presence of β-sheet and other structural elements characteristic of the ICK motif.
- Mass Spectrometry: Confirms the molecular weight and correct disulfide bond formation.
- Nuclear Magnetic Resonance (NMR): Provides detailed structural information to verify the three-dimensional conformation of the folded peptide.
Alternative Preparation: Recombinant Expression
Besides chemical synthesis, this compound can be produced recombinantly:
- Fusion Protein Expression: this compound cDNA is cloned into expression vectors as a fusion protein with thioredoxin and a His-tag to facilitate purification.
- Purification: The fusion protein is purified using nickel affinity chromatography.
- Cleavage and Folding: The peptide is liberated from the fusion partner by protease cleavage (e.g., thrombin), followed by folding under oxidative conditions to form disulfide bonds.
Formulation for Experimental and In Vivo Use
For experimental applications, this compound is prepared as stock solutions in solvents such as DMSO and diluted with buffers or physiological solutions. In vivo formulations may include excipients like PEG300, Tween 80, or corn oil to enhance solubility and bioavailability.
| Preparation Step | Details |
|---|---|
| Stock Solution Preparation | Dissolve this compound in DMSO to prepare master stock; dilute with PEG300, Tween 80, or aqueous buffers |
| Concentrations | Typical stock concentrations: 1 mM, 5 mM, 10 mM (adjusted based on mg amount and solvent volume) |
| Solubility Considerations | Ensure clarity after each solvent addition before proceeding to next solvent |
| In Vivo Formulation | Formulated for oral, parenteral, intravenous, or inhalation routes with appropriate carriers |
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Challenges |
|---|---|---|---|
| Solid-Phase Peptide Synthesis | Automated/manual, Fmoc chemistry, protective groups | High purity, precise sequence control | Requires expertise in folding |
| Native Chemical Ligation | Two-segment synthesis and ligation | Efficient for long peptides | Requires peptide fragment synthesis |
| Recombinant Expression | Fusion protein with His-tag, nickel affinity | Scalable, cost-effective | Folding and cleavage optimization |
| Folding Conditions | Oxidized/reduced glutathione, controlled pH | Correct disulfide bond formation | Aggregation risk, yield variability |
Q & A
Q. Table 1. Key Parameters for In Vitro this compound Studies
| Parameter | Recommendation | Reference |
|---|---|---|
| Concentration Range | 0.5–5 µM | |
| Incubation Time | 60 seconds, followed by washout | |
| Control Agonist | Yoda1 (1–10 µM) | |
| Validation Method | siRNA knockdown of Piezo1/2 |
Q. Table 2. In Vivo Dosing Guidelines for this compound
| Application | Dosage | Route | Timing Relative to IRI |
|---|---|---|---|
| Prophylactic | 0.5–2 mg/kg | Intravenous | 48 hours pre-IRI |
| Therapeutic | 1–5 mg/kg | Subcutaneous | During reperfusion |
| Co-administration | 2 µM (local) | Catheter | Pre-occlusion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
